2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromo substituent at the 4-position of the pyrazole ring and a nitrile group attached to a methyl-substituted carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile typically involves the reaction of 4-bromo-1H-pyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with 2-methylpropanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and an aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Catalysts like Lewis acids or transition metals are often employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the bromo substituent.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Cyclization Reactions: Products include complex heterocyclic compounds formed through intramolecular cyclization.
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles with industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromo and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanenitrile is unique due to the presence of both a bromo substituent and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-7(2,5-9)11-4-6(8)3-10-11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZLSJLUDHWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.